molecular formula C13H9N2NaO2 B087978 Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1-methyl-, sodium salt CAS No. 10326-84-8

Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1-methyl-, sodium salt

Cat. No. B087978
CAS RN: 10326-84-8
M. Wt: 248.21 g/mol
InChI Key: XJRJWPMGTKBTIW-UHFFFAOYSA-M
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Description

Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1-methyl-, sodium salt is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is often used as a tool in the development of new drugs and therapies, as well as in the study of various biochemical and physiological processes.

The synthesis of pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1-methyl-, sodium salt can be achieved through a number of different methods. One common approach involves the reaction of 1-methyl-1H-pyrido[3,2-e][1,3]benzoxazine-4,9-dione with sodium hydride in the presence of a suitable solvent, such as dimethylformamide.

Scientific research application

Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1-methyl-, sodium salt has been extensively studied for its potential applications in scientific research. One area of particular interest is in the development of new drugs and therapies. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of action

The mechanism of action of pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1-methyl-, sodium salt is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in various biological processes.

Biochemical and physiological effects

Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1-methyl-, sodium salt has been shown to have a number of biochemical and physiological effects. These include the inhibition of DNA synthesis and cell proliferation, as well as the modulation of various signaling pathways involved in inflammation and immune response.

Advantages and limitations for lab experiments

One advantage of using pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1-methyl-, sodium salt in lab experiments is its wide range of biological activities. This makes it a useful tool in the study of various biochemical and physiological processes. However, one limitation is that the compound can be difficult and expensive to synthesize, which may limit its use in certain experiments.

Future directions

There are many potential future directions for the study of pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1-methyl-, sodium salt. One area of interest is in the development of new drugs and therapies based on the compound's anti-inflammatory, anti-cancer, and anti-viral properties. Another potential direction is in the study of the compound's mechanism of action, which could lead to a better understanding of various biological processes. Additionally, research could focus on improving the synthesis methods for the compound, making it more accessible for use in lab experiments.

properties

CAS RN

10326-84-8

Product Name

Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1-methyl-, sodium salt

Molecular Formula

C13H9N2NaO2

Molecular Weight

248.21 g/mol

IUPAC Name

sodium;1-methylpyrido[1,2-a]benzimidazole-4-carboxylate

InChI

InChI=1S/C13H10N2O2.Na/c1-8-6-7-9(13(16)17)12-14-10-4-2-3-5-11(10)15(8)12;/h2-7H,1H3,(H,16,17);/q;+1/p-1

InChI Key

XJRJWPMGTKBTIW-UHFFFAOYSA-M

Isomeric SMILES

CC1=CC=C(C2=NC3=CC=CC=C3N12)C(=O)[O-].[Na+]

SMILES

CC1=CC=C(C2=NC3=CC=CC=C3N12)C(=O)[O-].[Na+]

Canonical SMILES

CC1=CC=C(C2=NC3=CC=CC=C3N12)C(=O)[O-].[Na+]

Other CAS RN

10326-84-8

synonyms

1-Methylpyrido[1,2-a]benzimidazole-4-carboxylic acid sodium salt

Origin of Product

United States

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